molecular formula C18H19NO3 B1233368 Morphothebaine CAS No. 478-53-5

Morphothebaine

Cat. No.: B1233368
CAS No.: 478-53-5
M. Wt: 297.3 g/mol
InChI Key: LEWKYIVLAXKZAS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morphothebaine (C₁₉H₂₁NO₃) is an aporphine alkaloid derived from the structural rearrangement of thebaine (1), a naturally occurring opioid alkaloid found in Papaver species. It is synthesized via acid-catalyzed rearrangement of thebaine in the presence of methanesulfonic acid or through oxidation of codeine followed by acid treatment . This compound features a phenanthrene core with methoxy substitutions at positions 3, 4, and 6, and a hydroxyl group at position 11, making it a key intermediate in the synthesis of dopaminergic aporphines such as 2-aryl apomorphines . Its pharmacological profile includes moderate affinity for dopaminergic receptors, though it exhibits weaker emetic activity compared to apomorphine .

Properties

CAS No.

478-53-5

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol

InChI

InChI=1S/C18H19NO3/c1-19-6-5-11-7-12(20)9-13-16(11)14(19)8-10-3-4-15(22-2)18(21)17(10)13/h3-4,7,9,14,20-21H,5-6,8H2,1-2H3/t14-/m1/s1

InChI Key

LEWKYIVLAXKZAS-CQSZACIVSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC(=C2)O)C(=C(C=C4)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Receptor Affinity
This compound Aporphine 3,4,6-OMe; 11-OH Dopaminergic (moderate)
Thebaine Dihydrocodeinone 3,6-OMe; 4,5-O bridge κ-opioid (weak)
Apomorphine Aporphine 3,4-OH; 6,7-diOH (variable) Dopaminergic (high)
isoThebaine Aporphine 3,4,6-OMe; 8-vinyl Underexplored

This compound vs. Apomorphine

  • Structural Differences: Apomorphine (C₁₇H₁₇NO₂) lacks methoxy groups at C3 and C6 but has hydroxyl groups at C3 and C4, enhancing its solubility and dopamine receptor binding .
  • Pharmacological Activity : Apomorphine is a potent D₁/D₂ dopamine agonist used in Parkinson’s disease, whereas this compound derivatives exhibit weaker emetic and dopaminergic effects .
  • Synthetic Routes : Apomorphine is derived from morphine dehydration, while this compound is synthesized from thebaine/codeine .

This compound vs. isoThebaine

  • Structural Differences: isoThebaine (C₁₉H₂₁NO₃) shares the 3,4,6-trimethoxy pattern with this compound but includes a vinyl group at C8, altering its stereochemistry .
  • Natural Occurrence : isoThebaine is found in Papaver orientale, whereas this compound is semi-synthetic .

Pharmacological and Physical Properties

Table 2: Pharmacological and Physical Data

Compound Melting Point (°C) [α]D (Rotation) Key Pharmacological Effects
This compound 195 (HCl salt) –172.7° (natural) Weak emetic; sympathicolytic
Apomorphine 195–200 –50° to –60° Potent emetic; anti-Parkinsonian
Thebaine 193 +130° (HCl salt) Convulsant; κ-opioid agonist
isoThebaine N/A –173.5° Limited data

Research Implications and Gaps

  • Receptor Specificity : this compound’s 2-aryl derivatives show promise for selective dopaminergic modulation but require further in vivo studies .
  • Comparative Data: Limited pharmacological data exist for isoThebaine and thebenine, necessitating expanded receptor profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morphothebaine
Reactant of Route 2
Morphothebaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.